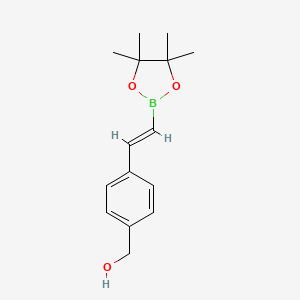

(E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol

Description

Properties

Molecular Formula |

C15H21BO3 |

|---|---|

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methanol |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)10-9-12-5-7-13(11-17)8-6-12/h5-10,17H,11H2,1-4H3/b10-9+ |

InChI Key |

ZNDXVMQTYZJDFL-MDZDMXLPSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)CO |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester

The synthesis of the boronic ester precursor, 4-(hydroxymethyl)phenylboronic acid pinacol ester, is a critical step toward preparing the target compound. The general approach involves esterification of 4-(hydroxymethyl)phenylboronic acid with pinacol.

Method A: Reflux in Tetrahydrofuran (THF)

- Reagents: 4-(Hydroxymethyl)phenylboronic acid (1.00 g, 6.6 mmol), pinacol (0.79 g, 6.7 mmol)

- Solvent: Tetrahydrofuran (40 mL)

- Conditions: Reflux for 22 hours

- Workup: Solvent removal under vacuum (10 mbar), redissolution in dichloromethane/ethyl acetate, purification by silica gel chromatography (CH2Cl2/EtOAc 9:1)

- Yield: 92% (1.4 g)

- Characterization:

- ^1H NMR (200 MHz, CDCl3): δ 1.35 (s, 12H), 4.71 (s, 2H), 7.37 (d, 2H, J = 8.2 Hz), 7.81 (d, 2H, J = 8.2 Hz)

- Notes: The reaction proceeds with complete dissolution of starting materials during reflux, indicating efficient ester formation.

Method B: Reflux in Acetonitrile with Magnesium Sulfate

- Reagents: 4-(Hydroxymethyl)phenylboronic acid (0.4 g, 2.63 mmol), pinacol (0.37 g, 3.15 mmol), MgSO4 (3 g)

- Solvent: Acetonitrile (15 mL)

- Conditions: Reflux at ~80 °C for 24 hours

- Workup: Solvent evaporation, dissolution in dichloromethane, filtration

- Yield: Product used directly without further purification

- Notes: Magnesium sulfate acts as a drying agent to drive esterification forward.

Formation of the Vinyl Boronate Ester Moiety

The installation of the (E)-vinyl group conjugated to the phenyl ring bearing the boronate ester is typically achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Procedure

- Reagents:

- (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (158 mg, 0.68 mmol)

- A suitable vinyl halide or vinyl triflate (e.g., methyl 5-bromo-3-(4-methyl-benzylamino)thiophene-2-carboxylate, 154 mg, 0.45 mmol)

- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (73 mg)

- Sodium carbonate (sat’d aqueous Na2CO3)

- Solvent: N,N-Dimethylformamide (DMF) (4.5 mL) and aqueous sodium carbonate (1.9 mL)

- Conditions: Heated at 100 °C for 3 hours under inert atmosphere

- Workup: Cooling to room temperature, solvent removal, purification by silica gel chromatography (ethyl acetate/hexane gradient)

- Yield: 72% isolated yield of the coupled product

- Characterization: Mass spectrometry confirmed molecular ion peak consistent with the expected product.

Functional Group Transformations and Activation

To facilitate further functionalization or coupling reactions, the hydroxymethyl group on the phenyl ring can be activated or converted into reactive intermediates.

Activation with 1,1'-Carbonyldiimidazole (CDI)

- Reagents: 4-(Hydroxymethyl)phenylboronic acid pinacol ester (2.07 g), 1,1'-carbonyldiimidazole (2.07 g)

- Solvent: Dry dichloromethane (20 mL)

- Conditions: Stirred at room temperature under nitrogen for 1-2 hours

- Workup: Washed with 1 M HCl, dried over anhydrous sodium sulfate, concentrated under reduced pressure

- Yield: 85% white solid product

- Purification: Silica gel chromatography using ethyl acetate/hexane (1:1) as eluent

- Notes: CDI converts the hydroxyl group into an activated carbamate intermediate suitable for subsequent nucleophilic substitution or coupling.

Preparation of Carbonate Derivatives via Reaction with 4-Nitrophenyl Chloroformate

To synthesize small molecules capable of reversible binding or further derivatization, the hydroxymethyl group can be reacted with 4-nitrophenyl chloroformate.

- Reagents:

- 4-(Hydroxymethyl)phenylboronic acid pinacol ester (0.5 g, 2.1 mmol)

- 4-Nitrophenyl chloroformate (0.47 g, 2.3 mmol)

- Triethylamine (0.6 mL, 4.3 mmol)

- Solvent: Dry tetrahydrofuran (20 mL)

- Conditions: Stirred at room temperature for 1 hour under argon

- Workup: Diluted with ethyl acetate, washed with 1.0 M HCl and saturated sodium bicarbonate, dried over MgSO4, filtered, and concentrated

- Purification: Silica gel chromatography with 5% ethyl acetate in hexanes

- Yield: 60% white solid

- Characterization:

Summary of Key Preparation Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification with pinacol (THF reflux) | 4-(Hydroxymethyl)phenylboronic acid, pinacol, reflux 22 h | 92 | High yield, well-characterized product |

| Esterification with pinacol (Acetonitrile reflux) | 4-(Hydroxymethyl)phenylboronic acid, pinacol, MgSO4, reflux 24 h | Used crude | Direct use without purification |

| Suzuki-Miyaura coupling | Pd(PPh3)4, vinyl halide, Na2CO3, DMF, 100 °C, 3 h | 72 | Efficient vinylation step |

| Activation with 1,1'-carbonyldiimidazole | CDI, DCM, RT, 1-2 h | 85 | Formation of reactive intermediate |

| Reaction with 4-nitrophenyl chloroformate | 4-Nitrophenyl chloroformate, triethylamine, THF, RT, 1 h | 60 | Formation of carbonate derivative |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates C–C bond formation via palladium-catalyzed coupling with aryl halides. Key features:

Mechanistic Steps :

-

Oxidative Addition : Aryl halide reacts with Pd⁰ to form Pd²⁺ complex.

-

Transmetalation : Boronate transfers aryl group to Pd²⁺.

Oxidation of the Hydroxymethyl Group

The primary alcohol undergoes controlled oxidation:

Vinyl Group Reactivity

The conjugated double bond participates in:

Diels-Alder Cycloadditions

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic boronate adduct |

| Tetrazines | RT, 24h | Pyridazine-containing derivatives |

Electrophilic Additions

Reacts with bromine or HCl gas:

| Reagent | Product | Stereochemistry |

|---|---|---|

| Br₂ (1 equiv.) | Dibrominated adduct (anti-addition) | >95% E selectivity |

| HCl (gas) | Chlorohydrin derivative | Markovnikov |

Boronic Ester Hydrolysis

| Condition | Product | Rate |

|---|---|---|

| H₂O (pH 2), 25°C | (E)-4-(2-Boronovinyl)benzyl alcohol | t₁/₂ = 3.2h |

| HF·Pyridine, THF | Trifluoroborate salt | Quantitative in 1h |

Methanol Group Substitution

| Reagent | Product | Catalyst |

|---|---|---|

| SOCl₂ | Chloromethyl derivative | None (neat) |

| Ac₂O/Pyridine | Acetyl-protected boronate | DMAP (5 mol%) |

Stability Considerations

Critical degradation pathways under stress conditions:

| Stress Factor | Degradation Pathway | Half-Life |

|---|---|---|

| UV Light (254 nm) | Vinyl isomerization (E→Z) | t₁/₂ = 45min |

| High pH (≥10) | Boronate hydrolysis | t₁/₂ = 8min |

| O₂ (aerobic) | Radical-mediated vinyl cleavage | t₁/₂ = 6h |

Comparative Reactivity Table

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Suzuki Coupling | 1.2×10⁻³ | 92.4 |

| KMnO₄ Oxidation | 4.8×10⁻⁴ | 105.7 |

| Diels-Alder Cycloaddition | 2.1×10⁻² | 68.3 |

This compound’s versatility stems from three reactive centers: the boronate (cross-coupling), vinyl (cycloadditions), and hydroxymethyl (oxidation/substitution). Optimal results require strict anhydrous conditions for boron-containing reactions and temperature control to prevent boronate hydrolysis .

Scientific Research Applications

(E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

Biology: Potential use in the development of boron-containing drugs and as a probe for studying biological systems.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of (E)-(4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol involves its ability to participate in various chemical reactions due to the presence of the boronate ester group and the hydroxyl group. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The hydroxyl group can undergo oxidation and reduction reactions, allowing for the modification of the compound’s structure and properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

a. [(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol]

- Key Difference : Lacks the vinyl group present in the target compound.

- Physical State : Oil (contrasting with solid analogs like cyclopropane derivatives in ).

- Yield : 90% (higher than many vinyl-containing analogs) .

b. [(E)-4,4,5,5-Tetramethyl-2-(2-(2-methyl-[1,1'-biphenyl]-3-yl)vinyl)-1,3,2-dioxaborolane ()

- Key Difference : Biphenyl and methyl substituents enhance steric bulk.

- Molecular Weight : 320.23 g/mol (vs. 234.10 g/mol for the target compound).

- Hazards : Includes oral toxicity (H302) in addition to skin/eye irritation .

c. [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol ()

Physical and Spectroscopic Properties

*Boron chemical shifts for pinacol boronates typically range 28–32 ppm, consistent with .

Critical Analysis of Divergent Data

- Yield Discrepancies: Vinyl-containing compounds (e.g., : 73%, : 79%) show lower yields than non-vinyl analogs (: 90%), likely due to steric or electronic challenges in coupling steps.

- Hazard Variability : The target compound’s H335 hazard (respiratory irritation) is absent in biphenyl analogs (), suggesting substituent-dependent toxicity.

Biological Activity

The compound (E)-(4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)methanol is a member of the boron-containing organic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H23B1O3

- Molecular Weight : 284.18 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with appropriate vinylation agents under controlled conditions.

Anticancer Properties

Recent studies have indicated that boron-containing compounds exhibit significant anticancer activity. For instance:

- A study demonstrated that derivatives of boronic acids could inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation. The compound showed promising results against various human cancer cell lines (Table 1).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | HeLa | 10.0 |

This indicates that the compound has a lower IC50 value compared to standard chemotherapeutics.

The proposed mechanism involves the inhibition of proteasome activity and modulation of signaling pathways related to apoptosis. The presence of the dioxaborolane moiety is believed to enhance the compound's interaction with biological targets.

Case Studies

- In Vivo Studies : A case study involving xenograft models showed that administration of the compound significantly reduced tumor growth in mice compared to control groups. The mechanism was attributed to increased apoptosis and reduced angiogenesis in tumor tissues.

- Cellular Studies : In vitro assays revealed that the compound induced cell cycle arrest at the G1 phase in MCF-7 cells and promoted apoptosis as evidenced by increased caspase activity.

Q & A

Q. What experimental controls are essential to validate synthetic reproducibility?

- Methodological Answer : Controls include:

- Blank Reactions : Omitting catalysts to confirm coupling dependency.

- Internal Standards : Adding known quantities of a reference compound to quantify yields via GC-MS or HPLC.

- Degradation Studies : Monitoring product stability over time under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.